Butylphosphonic acid

Description

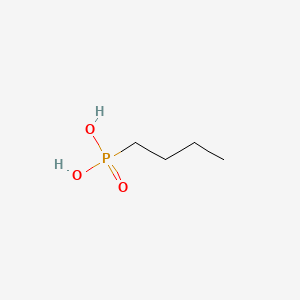

Structure

3D Structure

Propriétés

IUPAC Name |

butylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKRBSXOBUKDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186861 | |

| Record name | n-Butylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-64-0 | |

| Record name | Butylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3321-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKC30FCB7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Butylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butylphosphonic acid, a versatile organophosphorus compound. It details its synthesis through established methodologies, outlines its key physicochemical properties, and presents its spectroscopic characterization. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Properties of n-Butylphosphonic Acid

n-Butylphosphonic acid (also known as 1-butanephosphonic acid) is a member of the phosphonic acid class of compounds, characterized by a butyl group directly attached to the phosphorus atom.[1] It typically appears as a white crystalline solid or flakes and is soluble in water and many organic solvents.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of n-butylphosphonic acid is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | References |

| Molecular Formula | C₄H₁₁O₃P | [4] |

| Molecular Weight | 138.10 g/mol | [4] |

| Melting Point | 98-102 °C | [5] |

| Boiling Point | 274.8 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.214 g/cm³ | [6] |

| pKa₁ | 2.66 (Predicted) | [7] |

| Appearance | White crystalline powder or flakes | [2] |

| Solubility | Soluble in water and organic solvents | [3] |

Spectroscopic Data

The structural characterization of n-butylphosphonic acid is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: NMR Spectroscopic Data for n-Butylphosphonic Acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 0.92 | Triplet | 7.4 | CH₃ |

| 1.40 | Sextet | 7.6 | CH₂-CH₃ | |

| 1.65 | Quintet | 7.8 | P-CH₂-CH₂ | |

| 1.75 | Multiplet | P-CH₂ | ||

| ¹³C NMR | 13.6 | CH₃ | ||

| 24.0 (d) | J(C,P) = 15.1 | CH₂-CH₃ | ||

| 25.9 (d) | J(C,P) = 4.5 | P-CH₂-CH₂ | ||

| 27.6 (d) | J(C,P) = 141.6 | P-CH₂ | ||

| ³¹P NMR | ~30-36 | P(O)(OH)₂ |

Note: NMR data can vary slightly depending on the solvent and concentration.

Table 3: FTIR Spectroscopic Data for n-Butylphosphonic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2800-3000 | C-H stretch | Butyl group |

| 2500-3300 | O-H stretch | P-OH (very broad) |

| 1150-1250 | P=O stretch | Phosphonyl group |

| 950-1050 | P-O stretch | P-O-H |

Synthesis of n-Butylphosphonic Acid

The synthesis of n-butylphosphonic acid can be achieved through several routes. The most common and reliable methods involve the Michaelis-Arbuzov reaction followed by hydrolysis, and the Grignard reaction.

Logical Overview of Synthesis Routes

The following diagram illustrates the primary synthetic pathways to obtain n-butylphosphonic acid.

Primary synthetic pathways to n-butylphosphonic acid.

Experimental Protocol 1: Michaelis-Arbuzov Reaction and Hydrolysis

This two-step synthesis first involves the formation of a phosphonate ester, dibutyl butylphosphonate, via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final product.[5][7]

Experimental workflow for the two-step synthesis.

Step 1: Synthesis of Dibutyl butylphosphonate (Michaelis-Arbuzov Reaction)

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The setup should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Tributyl phosphite

-

1-Bromobutane

-

-

Procedure:

-

Charge the flask with tributyl phosphite.

-

Heat the tributyl phosphite to approximately 150-160 °C.

-

Add 1-bromobutane dropwise from the dropping funnel to the heated tributyl phosphite over a period of 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by ³¹P NMR spectroscopy.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The crude product is purified by vacuum distillation to remove the butyl bromide byproduct and any unreacted starting materials. Dibutyl butylphosphonate is collected as a colorless oil.

-

Step 2: Hydrolysis of Dibutyl butylphosphonate

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents:

-

Dibutyl butylphosphonate

-

Concentrated hydrochloric acid (35-37%)

-

-

Procedure:

-

Place dibutyl butylphosphonate in the round-bottom flask.

-

Add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 6-12 hours. The hydrolysis can be monitored by TLC or ³¹P NMR until the starting ester is consumed.[1]

-

-

Work-up and Purification:

-

After cooling, remove the excess hydrochloric acid and water by distillation under reduced pressure.

-

The crude butylphosphonic acid can be further purified by recrystallization from water or an organic solvent such as hexane (B92381) to yield a white crystalline solid.[8]

-

Experimental Protocol 2: Grignard Reaction

This method involves the preparation of a Grignard reagent, butylmagnesium bromide, which then reacts with a phosphite ester. Subsequent acidic work-up and hydrolysis yield this compound.

Experimental workflow for the Grignard synthesis.

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.

-

Reagents:

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether

-

Diethyl phosphite

-

Dilute hydrochloric acid

-

-

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask.

-

Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel.

-

Initiate the reaction (e.g., by gentle warming or adding a crystal of iodine).

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Reaction with Diethyl Phosphite:

-

In a separate flask, prepare a solution of diethyl phosphite in anhydrous diethyl ether and cool it in an ice bath.

-

Slowly add the prepared butylmagnesium bromide solution to the cooled diethyl phosphite solution with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.

-

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid with stirring.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent.[8]

-

Applications

n-Butylphosphonic acid and its derivatives have a range of applications, including:

-

Corrosion Inhibition: They can form self-assembled monolayers on metal surfaces, providing a protective barrier against corrosion.

-

Chelating Agents: The phosphonic acid group can chelate metal ions, making them useful in various industrial processes.[3]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for the synthesis of biologically active molecules.[7]

-

Material Science: Used in the preparation of novel materials and for surface modification.[7]

This guide provides a foundational understanding of the synthesis and properties of n-butylphosphonic acid. For specific applications, further optimization of the described protocols may be necessary. Always adhere to appropriate laboratory safety procedures when handling the reagents and performing the reactions described.

References

- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

n-Butylphosphonic Acid: A Technical Guide for Researchers

CAS Number: 3321-64-0

This technical guide provides an in-depth overview of n-Butylphosphonic acid, a versatile organophosphorus compound with applications ranging from materials science to drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, synthesis, spectral data, and biological relevance.

Chemical Structure and Properties

n-Butylphosphonic acid is an organophosphorus compound characterized by a butyl group attached to a phosphonic acid moiety.[1] Its structure is foundational to its chemical behavior and applications.

Structure:

Caption: Chemical structure of n-Butylphosphonic acid.

A summary of key quantitative data for n-Butylphosphonic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3321-64-0 | [1] |

| Molecular Formula | C4H11O3P | [1] |

| Molecular Weight | 138.10 g/mol | [1] |

| Melting Point | 98-102 °C | |

| Boiling Point (Predicted) | 274.8 ± 23.0 °C | [1] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.66 ± 0.10 | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis of n-Butylphosphonic Acid

The synthesis of n-butylphosphonic acid can be achieved through various methods. A common approach involves the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[2] An alternative industrial synthesis route starts from n-butanol and phosphorus pentoxide.

A generalized workflow for a multi-step synthesis is outlined below.

Caption: Generalized synthetic workflow for n-Butylphosphonic acid.

Experimental Protocol: Synthesis from n-Butanol and Phosphorus Pentoxide

The following protocol is a representative example for the synthesis of n-butyl phosphate (B84403) mono- and diesters, from which the acid can be obtained.

Materials:

-

n-Butanol

-

Phosphorus pentoxide

-

Polyphosphoric acid

-

Phosphorous acid

-

Nitrogen gas

-

Reactor with stirring and temperature control

Procedure:

-

Add n-butanol to the reactor and purge with nitrogen gas.

-

With stirring, add an initial portion of phosphorous acid and continue stirring until it is completely dissolved.

-

Slowly add polyphosphoric acid in a thin stream while stirring until the mixture is uniform.

-

Add phosphorus pentoxide in portions, controlling the temperature with cooling as necessary.

-

Add a second portion of phosphorous acid and maintain the reaction temperature at 40-65 °C for 0.5-8.0 hours with continuous stirring.

-

Heat the reaction mixture to 65-85 °C and maintain for 2.0-16.0 hours.

-

Cool the mixture and filter to obtain the product. Further purification may be required to isolate the pure n-butylphosphonic acid.

Spectral Data

The structural identification and characterization of n-Butylphosphonic acid are supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the butyl chain protons. | [3] |

| ³¹P NMR | A characteristic chemical shift for the phosphonic acid group. | [3] |

| FT-IR (cm⁻¹) | Broad O-H stretch (from P-OH), C-H stretches, P=O stretch (~1200 cm⁻¹), and P-O stretches. | [3][4] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [3] |

Biological Activity and Applications in Drug Development

Phosphonic acids are recognized for their ability to act as stable analogs of phosphates and as transition state mimetics for enzymatic reactions.[5] This makes them valuable scaffolds in drug discovery.

n-Butylphosphonic acid has been shown to be an allosteric modulator of phosphonoacetaldehyde (B103672) hydrolase. At low concentrations, it acts as an activator, while at higher concentrations, it exhibits inhibitory properties. This dual activity highlights its potential for nuanced enzymatic regulation.

Caption: Allosteric modulation of phosphonoacetaldehyde hydrolase by n-Butylphosphonic acid.

The broader class of phosphonic acids has been explored for the development of inhibitors for various enzymes, including proteases and phosphatases, indicating the potential for n-butylphosphonic acid derivatives in therapeutic development.[5]

Applications in Materials Science

Beyond its biological activity, n-butylphosphonic acid is utilized in materials science. It can form self-assembled monolayers (SAMs) on various metal oxide surfaces. These SAMs can be used to modify the surface properties of materials, for instance, to improve corrosion resistance.

This technical guide provides a foundational understanding of n-butylphosphonic acid for researchers and professionals. The provided data and protocols are intended to facilitate further investigation and application of this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butylphosphonic acid molecular weight and formula

An In-depth Technical Guide to Tert-butylphosphonic Acid

This guide provides a comprehensive overview of tert-butylphosphonic acid, a key organophosphorus compound utilized in a range of scientific and industrial applications, including drug development.[1][2] It details the molecule's fundamental properties, synthesis, and analytical methods for its characterization.

Core Properties of Tert-butylphosphonic Acid

Tert-butylphosphonic acid, also known as P-(1,1-Dimethylethyl)phosphonic acid, is an organophosphorus acid characterized by a tert-butyl group directly bonded to the phosphorus atom.[3][4] This bulky substituent imparts significant steric hindrance, influencing its chemical reactivity and physical properties.[3]

Quantitative Data Summary

The fundamental physicochemical properties of tert-butylphosphonic acid are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C4H11O3P[4][5][6] |

| Linear Formula | (CH3)3CP(O)(OH)2[1][7] |

| Molecular Weight | 138.10 g/mol [4][5] |

| Melting Point | 187-189 °C[1][6] |

| CAS Number | 4923-84-6[4] |

Synthesis and Experimental Protocols

The synthesis of tert-butylphosphonic acid is challenging due to the steric bulk of the tert-butyl group.[3] The most common and effective methods involve the use of a Grignard reagent.[3]

Grignard Reagent-Based Synthesis

A prevalent synthetic route involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a phosphorus electrophile, such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

-

Preparation of Grignard Reagent: In an anhydrous ether solvent, react tert-butyl chloride with magnesium metal to form tert-butylmagnesium chloride.[3]

-

Reaction with Phosphorus Oxychloride: The prepared Grignard reagent is then reacted with phosphorus oxychloride. The tert-butyl group displaces a chloride ion, forming a C-P bond and yielding the intermediate, tert-butylphosphonic dichloride.[3]

-

Hydrolysis: The resulting tert-butylphosphonic dichloride can be hydrolyzed to yield tert-butylphosphonic acid.[3] Alternatively, it can be reacted with alcohols to form dialkyl tert-butylphosphonates, which are then hydrolyzed to the final product.[3]

Analytical Characterization

A variety of analytical techniques are employed to characterize tert-butylphosphonic acid in its solid, solution, and gas phases.

Analytical Techniques and Experimental Protocols

-

Single-Crystal X-ray Diffraction (SCXRD): This technique is crucial for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are used to study the structure in solution.[8]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is utilized to analyze the presence of different anionic species in the gas phase.[8]

Experimental Protocol for HPLC-UV Analysis (General Approach):

This protocol provides a general method for the analysis of related organophosphorus compounds and can be adapted for tert-butylphosphonic acid.

-

Sample Preparation: Dissolve and dilute the sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a concentration within the linear range of the instrument. Ensure complete dissolution by vortexing or sonicating, followed by filtration through a 0.45 µm syringe filter.[9]

-

HPLC Conditions: Employ reversed-phase HPLC with UV detection. A typical starting point for the mobile phase could be a 60:40 (v/v) mixture of acetonitrile and water, using either isocratic or gradient elution.[9]

-

Detection: Monitor the absorbance in the low UV region to detect the compound.[9]

Molecular Structure and Visualization

The molecular structure of tert-butylphosphonic acid is fundamental to its chemical behavior. The diagram below illustrates the connectivity of the atoms.

References

- 1. tert-Butylphosphonic acid 98 4923-84-6 [sigmaaldrich.com]

- 2. tert-Butylphosphonic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. tert-Butylphosphonic acid | 4923-84-6 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. tert-butylphosphonic acid [stenutz.eu]

- 6. tert-butylphosphonic acid [chembk.com]

- 7. tert-Butylphosphonic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. tert-Butylphosphonic acid: from the bulk to the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Butylphosphonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butylphosphonic acid in organic solvents. Understanding these properties is critical for a wide range of applications, including synthesis, purification, formulation, and various analytical procedures in industrial and research settings.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers valuable insights by presenting data on a structurally related compound, phenylphosphonic acid. Furthermore, it provides a detailed, adaptable experimental protocol for determining the solubility of solid phosphonic acids, enabling researchers to generate precise data for their specific solvent systems.

Quantitative Solubility Data: An Analogous Compound

In the absence of direct quantitative data for this compound, the solubility of phenylphosphonic acid can serve as an informative proxy, illustrating the general behavior of phosphonic acids in organic solvents. The solubility of phenylphosphonic acid has been determined in several organic solvents at various temperatures using the static analytical method.[1][2] The data, presented as mole fraction (x), is summarized below.

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Organic Solvents

| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile | Ethyl Acetate (B1210297) | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

Data sourced from a study by He et al. (2016).[1][2]

Generally, the solubility of phosphonic acids in organic solvents increases with temperature.[1][2] The data for phenylphosphonic acid indicates that solubility is highest in polar protic solvents like n-propanol, followed by polar aprotic solvents such as acetone and acetonitrile. The solubility is significantly lower in less polar solvents like ethyl acetate and chloroform.[1][2] This trend suggests that the polarity of the solvent plays a crucial role in the dissolution of phosphonic acids.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used isothermal saturation method, also known as the static analytical method.[1][2]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Jacketed glass vessel or equilibrium cell with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1°C)

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for concentration determination (e.g., HPLC, GC-MS, or a validated titration method)

Procedure:

-

Apparatus Setup:

-

Assemble the jacketed glass vessel and connect it to the thermostatic water bath.

-

Set the water bath to the desired experimental temperature and allow the system to equilibrate.

-

Place a magnetic stir bar in the vessel.

-

-

Sample Preparation:

-

Add a known volume or mass of the selected organic solvent to the jacketed glass vessel.

-

Add an excess amount of solid this compound to the solvent to ensure that a saturated solution is formed and that solid particles remain undissolved at equilibrium.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Begin stirring the mixture at a constant rate that is sufficient to keep the solid suspended without creating a vortex.

-

Allow the mixture to equilibrate for a sufficient period (typically several hours to 24 hours) to ensure that the solution is fully saturated. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a predetermined time (e.g., 30-60 minutes).

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Seal the vial to prevent solvent evaporation and accurately weigh the collected sample.

-

-

Quantification:

-

Determine the concentration of this compound in the collected sample using a suitable and validated analytical method. Options include:

-

Gravimetric Analysis: Evaporate the solvent from the weighed sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solid residue.

-

Chromatographic Methods (HPLC, GC-MS): Dilute the sample with a suitable solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system. Derivatization may be necessary for GC-MS analysis.

-

Titration: For acidic solutes like this compound, a potentiometric or indicator-based titration with a standardized base can be employed.

-

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent. The results can be expressed in various units, such as:

-

Mass/Volume: g/L or mg/mL

-

Mass/Mass: g/100 g of solvent

-

Mole Fraction (x): moles of solute / (moles of solute + moles of solvent)

-

-

Mandatory Visualization

References

Applications of Butylphosphonic Acid in Materials Science: A Technical Guide

An in-depth exploration of the synthesis, surface modification, and performance-enhancing applications of butylphosphonic acid for researchers, scientists, and drug development professionals.

Introduction

This compound (BPA), a member of the organophosphorus compound family, has emerged as a versatile molecule in materials science. Its defining feature is the phosphonic acid headgroup [-P(O)(OH)₂], which exhibits a strong affinity for a wide range of metal oxide surfaces. This allows for the formation of robust, covalent-like bonds, leading to the creation of stable, functionalized interfaces. The butyl tail group, a simple four-carbon alkyl chain, imparts hydrophobicity and contributes to the formation of well-ordered molecular layers. This technical guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its role in corrosion inhibition, the formation of self-assembled monolayers (SAMs) for surface property modification, and as an adhesion promoter for advanced coatings.

Core Applications and Performance Data

The utility of this compound in materials science is broad, with significant contributions to the longevity and performance of various materials. Key application areas include the protection of metals from corrosion, the precise tuning of surface properties through self-assembled monolayers, and the enhancement of adhesion between dissimilar materials.

Corrosion Inhibition

This compound, often in synergy with other compounds like zinc ions, serves as an effective corrosion inhibitor for various metals, most notably carbon steel.[1][2] The inhibitory mechanism involves the formation of a protective, passive film on the metal surface, which acts as a barrier to corrosive agents.[1][2] The phosphonate (B1237965) headgroup strongly adsorbs onto the metal surface, while the butyl chain contributes to a hydrophobic layer that repels water.

Quantitative Performance Data:

The effectiveness of this compound as a corrosion inhibitor can be quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).[1][2]

Table 1: Corrosion Inhibition Performance of this compound on Carbon Steel

| Parameter | Condition | Value | Inhibition Efficiency (%) |

| Corrosion Current Density (Icorr) | Uninhibited | ~ 10⁻⁴ A/cm² | - |

| Inhibited with this compound + Zn²⁺ | ~ 10⁻⁶ A/cm² | > 90% | |

| Charge Transfer Resistance (Rct) | Uninhibited | ~ 10² Ω·cm² | - |

| Inhibited with this compound + Zn²⁺ | > 10⁴ Ω·cm² | - | |

| Double-Layer Capacitance (Cdl) | Uninhibited | ~ 10⁻⁴ F/cm² | - |

| Inhibited with this compound + Zn²⁺ | ~ 10⁻⁶ F/cm² | - |

Note: The values presented are representative and can vary depending on the specific experimental conditions, such as inhibitor concentration, temperature, and corrosive medium.

Self-Assembled Monolayers (SAMs) for Surface Modification

This compound is a key building block for the formation of self-assembled monolayers on a variety of metal oxide substrates, including titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃).[3][4] These monolayers are highly ordered, single-molecule-thick films that can dramatically alter the surface properties of the underlying material. The formation of a BPA SAM typically increases the hydrophobicity of the surface, as indicated by an increase in the water contact angle.

Quantitative Performance Data:

The change in surface energy upon the formation of a this compound SAM is readily quantified by measuring the water contact angle. X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition and binding of the SAM to the substrate.

Table 2: Surface Properties of this compound SAMs on Various Metal Oxide Surfaces

| Substrate | Bare Surface Water Contact Angle (°) | This compound SAM Water Contact Angle (°) | Key XPS Binding Energies (eV) |

| Titanium Dioxide (TiO₂) | < 20 | ~ 70 - 90 | P 2p: ~133-134 |

| Zinc Oxide (ZnO) | ~ 30 - 40 | ~ 80 - 100 | P 2p: ~133-134 |

| Aluminum Oxide (Al₂O₃) | < 10 | ~ 90 - 110 | P 2p: ~133-134 |

| Silicon (native oxide) | < 10 | ~ 70 - 80 | Si 2p: ~99 (bulk), ~103 (oxide); P 2p: ~133-134 |

Adhesion Promotion

The bifunctional nature of this compound, with its surface-reactive phosphonic acid headgroup and an organic tail, makes it an excellent adhesion promoter for coatings and adhesives on metal substrates.[5] The phosphonic acid group forms strong bonds with the metal oxide surface, while the butyl chain can entangle with the polymer matrix of the coating, creating a robust interfacial layer that improves the durability and performance of the coating system.

Quantitative Performance Data:

The improvement in adhesion can be quantified using mechanical tests such as the pull-off adhesion test, which measures the force required to detach a coating from the substrate.

Table 3: Adhesion Promotion with this compound for Epoxy Coatings

| Substrate | Coating System | Adhesion Strength (MPa) |

| Aluminum | Epoxy Coating (no adhesion promoter) | ~ 5 - 10 |

| Aluminum | Epoxy Coating with this compound Primer | > 20 |

| Steel | Epoxy Coating (no adhesion promoter) | ~ 8 - 15 |

| Steel | Epoxy Coating with this compound Primer | > 25 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in materials science. The following sections provide protocols for key experimental procedures.

Synthesis of this compound

This compound is commonly synthesized via a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acid hydrolysis.

Step 1: Michaelis-Arbuzov Reaction to form Diethyl Butylphosphonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (B83602) and 1-bromobutane (B133212) in a 1.2:1 molar ratio.

-

Reaction Execution: Heat the mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Work-up: After cooling to room temperature, remove the volatile by-products (e.g., ethyl bromide) by rotary evaporation. The crude diethyl butylphosphonate can be purified by vacuum distillation.

Step 2: Acid Hydrolysis to this compound

-

Reaction Setup: To the crude diethyl butylphosphonate in a round-bottom flask, add a 6 M solution of hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Work-up: After cooling, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted ester. The aqueous layer is then concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be recrystallized from water or a water/ethanol (B145695) mixture to obtain pure this compound.

Formation of this compound Self-Assembled Monolayers (SAMs)

-

Substrate Preparation: The metal oxide substrate (e.g., TiO₂, ZnO, Al₂O₃) is cleaned to remove organic contaminants and to ensure a hydroxylated surface. This typically involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

-

SAM Deposition: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol or isopropanol) for a period of 12-24 hours at room temperature.

-

Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the same solvent to remove any physisorbed molecules and then dried under a stream of nitrogen.

Evaluation of Corrosion Inhibition

Potentiodynamic Polarization

-

Electrochemical Cell Setup: A standard three-electrode cell is used, with the carbon steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Test Solution: The corrosive medium is typically an aqueous solution of 3.5% NaCl. The inhibitor (this compound and zinc ions) is added to the solution at the desired concentration.

-

Measurement: After allowing the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

-

Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency is calculated from the reduction in Icorr in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

-

Electrochemical Cell Setup: The same three-electrode cell setup as for potentiodynamic polarization is used.

-

Measurement: The EIS measurement is performed at the OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective corrosion inhibition.

Visualizations

Visual representations of experimental workflows and molecular interactions are essential for a clear understanding of the processes involved in the application of this compound.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for SAM Formation.

Caption: Corrosion Inhibition Mechanism.

References

- 1. scribd.com [scribd.com]

- 2. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]

Butylphosphonic Acid as a Ligand for Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphosphonic acid, a member of the organophosphorus compound family, demonstrates significant potential as a versatile ligand for a wide range of metal ions. Its phosphonate (B1237965) group provides a robust binding site, forming stable complexes with diverse applications in materials science, catalysis, and medicine. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, including its synthesis, binding characteristics with various metal ions, and detailed experimental protocols for the preparation and characterization of its metal complexes. The document is intended to serve as a foundational resource for researchers exploring the utility of this compound in their respective fields.

Introduction

Phosphonic acids are a class of compounds characterized by a C-P bond, making them structural analogues of amino acids and phosphate (B84403) esters. This unique feature imparts high stability towards hydrolysis. The phosphonate group (-PO(OH)₂) is a highly effective chelating agent for a variety of metal ions, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). This compound, with its butyl chain, offers a combination of this strong coordinating ability with potential for tailored solubility and steric effects in its metal complexes.

The applications of metal phosphonate complexes are broad and significant. They are extensively used as corrosion inhibitors, where they form protective films on metal surfaces. In the realm of medicine, phosphonate-containing molecules are explored for drug delivery, bone targeting, and as enzyme inhibitors. Furthermore, the catalytic potential of metal phosphonate complexes is an active area of research.

This guide will delve into the fundamental aspects of this compound as a ligand, providing quantitative data where available, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of its coordination chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and versatile route.

Michaelis-Arbuzov Reaction

This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For this compound, this typically involves the reaction of tributyl phosphite with a butyl halide, followed by hydrolysis of the resulting phosphonate ester.

Reaction Scheme:

P(OBu)₃ + BuBr → BuP(O)(OBu)₂ + BuBr

BuP(O)(OBu)₂ + 2 H₂O → BuP(O)(OH)₂ + 2 BuOH

A detailed protocol for a similar synthesis is described in patent literature, involving the heating of tributyl phosphite and 1-bromobutane, followed by hydrolysis with hydrochloric acid.

Coordination Chemistry with Metal Ions

This compound can coordinate to metal ions through the oxygen atoms of the phosphonate group. The protonation state of the phosphonic acid, which is pH-dependent, plays a crucial role in the formation and stability of the metal complexes. The phosphonate group can act as a monodentate, bidentate, or tridentate ligand, and can also bridge multiple metal centers to form polymeric structures.

Data Presentation: Stability Constants and Thermodynamic Parameters

Quantifying the interaction between this compound and metal ions is crucial for understanding and predicting their behavior in various applications. Stability constants (log K) provide a measure of the strength of the metal-ligand complex. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding offer insights into the nature of the interaction.

Table 1: Protonation Constants of Selected Phosphonic Acids

| Ligand | pKₐ₁ | pKₐ₂ | pKₐ₃ | Reference |

| Methylphosphonic acid | 2.35 | 7.50 | [1] | |

| Phenylphosphonic acid | 1.83 | 7.07 | [1] | |

| n-Butylphosphonic acid | ~2.5 | ~7.8 | Estimated |

Table 2: Stability Constants (log K) of Metal Complexes with Phosphonate Ligands

| Metal Ion | Methylphosphonic Acid | Phenylphosphonic Acid | n-Butylphosphonic Acid (Estimated) |

| Ca²⁺ | 2.3 | 2.1 | ~2.5 |

| Mg²⁺ | 2.5 | 2.3 | ~2.7 |

| Cu²⁺ | 4.5 | 4.2 | ~4.8 |

| Zn²⁺ | 3.8 | 3.5 | ~4.0 |

| Fe³⁺ | 7.2 | 6.8 | ~7.5 |

| La³⁺ | 4.9 | 4.6 | ~5.2 |

| Gd³⁺ | 5.2 | 4.9 | ~5.5 |

| Lu³⁺ | 5.5 | 5.2 | ~5.8 |

Note: The values for n-butylphosphonic acid are estimations based on trends observed for other alkylphosphonic acids and should be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-metal complexes, as well as for the determination of their stability constants.

Synthesis of a Generic Transition Metal-Butylphosphonate Complex

This protocol describes a general procedure for the synthesis of a coordination polymer of a divalent transition metal with this compound.

Materials:

-

n-Butylphosphonic acid

-

A soluble salt of the desired transition metal (e.g., Zinc acetate, Copper(II) nitrate)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

Procedure:

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of n-butylphosphonic acid in deionized water.

-

Deprotonation: Slowly add a stoichiometric equivalent of 1 M NaOH solution to the this compound solution with constant stirring to deprotonate the phosphonic acid groups. The pH should be adjusted to a neutral or slightly basic range.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve an equimolar amount of the transition metal salt in deionized water.

-

Precipitation: Slowly add the metal salt solution to the sodium butylphosphonate solution under vigorous stirring. A precipitate should form.

-

Crystallization (Hydrothermal Synthesis - Optional): For crystalline materials, the resulting suspension can be transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

-

Isolation and Washing: After cooling to room temperature, collect the solid product by vacuum filtration. Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).

Caption: Workflow for the synthesis of a metal-butylphosphonate complex.

Characterization Techniques

The synthesized complexes should be thoroughly characterized to determine their structure, composition, and purity.

Table 3: Common Characterization Techniques for Metal-Phosphonate Complexes

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination of the phosphonate group to the metal ion by observing shifts in the P=O and P-O stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ³¹P NMR can provide information about the structure of the complex in solution. Changes in chemical shifts upon complexation indicate binding. |

| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional atomic structure of the complex, including bond lengths, angles, and coordination geometry. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |

| Elemental Analysis | Confirms the elemental composition of the synthesized complex. |

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a classical and reliable method to determine the protonation constants of the ligand and the stability constants of its metal complexes.

Materials:

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free).

-

A solution of this compound of known concentration.

-

A solution of the metal salt of interest of known concentration.

-

An inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).

-

Calibrated pH meter with a glass electrode.

-

Thermostated titration vessel.

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Ligand Protonation: Titrate a solution containing this compound and the inert electrolyte with the standardized strong base. Record the pH after each addition of the titrant.

-

Complexation Titration: Titrate a solution containing this compound, the metal salt, and the inert electrolyte with the standardized strong base. Record the pH after each addition of the titrant.

-

Data Analysis: The titration data are analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of this compound and the stability constants of the metal complexes.

Caption: Workflow for determining stability constants by potentiometric titration.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction.

Materials:

-

A solution of this compound of known concentration in a suitable buffer.

-

A solution of the metal salt of interest of known concentration in the same buffer.

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation: Prepare solutions of the metal ion (in the sample cell) and this compound (in the syringe) in the same degassed buffer.

-

Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate to a stable baseline.

-

Titration: Perform a series of injections of the this compound solution into the sample cell containing the metal ion solution.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Applications

The ability of this compound to form stable complexes with a variety of metal ions has led to its investigation in several fields.

Corrosion Inhibition

One of the most prominent applications of this compound is as a corrosion inhibitor, particularly for steel and other metals. In combination with zinc ions, it exhibits a synergistic effect, forming a protective film on the metal surface that inhibits the corrosion process.[2][3] The phosphonate group strongly adsorbs onto the metal surface, while the zinc ions can act as cathodic inhibitors.

Caption: Mechanism of corrosion inhibition by this compound and zinc ions.

Drug Development

The phosphonate group's ability to mimic phosphates and carboxylates makes phosphonic acids interesting candidates for drug development. They can be used as enzyme inhibitors, and their metal complexes are being explored for various therapeutic applications. This compound derivatives are under investigation for their potential to improve drug delivery and bioavailability.

Catalysis

Metal phosphonate complexes can act as catalysts in various organic reactions. The metal center can serve as a Lewis acid site, and the organic ligand can be tailored to influence the catalytic activity and selectivity. Copper-phosphonate complexes, for example, have shown promise as catalysts in oxidation reactions.

Conclusion

This compound is a versatile ligand with significant potential for forming stable and functional complexes with a wide range of metal ions. Its applications in corrosion inhibition are well-established, and its potential in drug development and catalysis continues to be an active area of research. This guide has provided a foundational overview of its coordination chemistry, including synthesis, characterization, and methods for quantifying its interactions with metal ions. Further research to establish a comprehensive database of stability constants and thermodynamic parameters for this compound with various metal ions will be invaluable for advancing its application in diverse scientific and technological fields.

References

The Pivotal Role of Butylphosphonic Acid in the Advancement of Metal-Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of butylphosphonic acid in the design, synthesis, and functionalization of metal-organic frameworks (MOFs). As the demand for highly stable, functional, and precisely engineered porous materials grows, this compound is emerging as a critical component in the MOF toolkit. This document details its application as a modulator in MOF synthesis, its use as a primary or secondary linker to enhance framework stability, and its role in post-synthetic modification for tailoring surface properties, with a particular focus on applications in catalysis and drug delivery.

Core Concepts: Why this compound?

This compound (BPA) offers a unique combination of properties that make it an attractive molecule for MOF chemistry. Its phosphonate (B1237965) headgroup can form strong, multidentate coordination bonds with metal nodes, leading to enhanced thermal and hydrolytic stability compared to commonly used carboxylate linkers. The butyl chain provides a degree of hydrophobicity and steric bulk that can be leveraged to fine-tune the pore environment and surface chemistry of MOFs.

The primary roles of this compound in the context of MOFs can be categorized as follows:

-

Modulator in Synthesis: By competing with the primary linker for coordination to the metal clusters during synthesis, this compound can influence the kinetics of crystal growth. This modulation can lead to improved crystallinity, control over defect engineering, and variation in crystal size and morphology.[1][2][3]

-

Phosphonate Linker: this compound can be utilized as a linker itself, either alone or in mixed-linker systems, to construct robust MOF architectures. The strength of the metal-phosphonate bond is a key factor in the enhanced stability of the resulting frameworks.[4][5]

-

Surface Functionalization: Through post-synthetic modification (PSM), the surface of existing MOFs can be grafted with this compound. This allows for the precise tailoring of surface properties, such as hydrophobicity and the introduction of specific binding sites, which is particularly relevant for applications in catalysis and drug delivery.[6][7][8]

This compound as a Modulator in MOF Synthesis

The use of modulators is a key strategy to control the synthesis of MOFs, particularly for zirconium-based frameworks like UiO-66. While extensive research has focused on carboxylic acid modulators, the principles can be extended to phosphonic acids. This compound, as a modulator, can influence the crystallization process by reversibly binding to the metal clusters, thereby controlling the rate of framework assembly. This can lead to larger, more well-defined crystals with fewer defects.

The coordination modulation mechanism allows for fine-tuning of MOF properties. The concentration and binding affinity of the modulator relative to the primary linker are critical parameters. A key advantage of phosphonic acid modulators is their strong binding to the metal nodes, which can lead to a more pronounced effect on nucleation and growth.

This compound as a Linker for Enhanced Stability

The inherent strength and multidentate binding nature of the phosphonate group make this compound an excellent candidate for a linker in the construction of highly stable MOFs. Zirconium phosphonate MOFs, for example, are known for their exceptional chemical and thermal stability.[5] The butyl group of the linker would then be oriented within the pores of the MOF, influencing the pore size and creating a more hydrophobic environment.

The use of mixed-linker strategies, incorporating both this compound and other linkers (e.g., dicarboxylic acids), allows for the fine-tuning of framework properties, including porosity, stability, and functionality.

Post-Synthetic Modification with this compound

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-synthesized MOFs without altering their underlying topology.[8] The surface of many MOFs, particularly those with metal-oxide-like nodes (e.g., UiO-66, MIL-101), can be readily functionalized with phosphonic acids. Grafting this compound onto the MOF surface can significantly alter its properties.

Impact on Drug Delivery Applications

The surface functionalization of MOFs is of paramount importance for their application as drug delivery vehicles.[9][10][11][12] Grafting this compound onto the surface of a drug-loaded MOF can serve several purposes:

-

Controlled Release: The hydrophobic butyl chains can act as "gatekeepers" at the pore openings, slowing the diffusion of encapsulated drug molecules, particularly in aqueous environments.

-

Improved Biocompatibility: Surface modification can shield the drug and the MOF core from premature degradation in biological media.

-

Targeted Delivery: While this compound itself is not a targeting ligand, its presence provides a functional handle for further modification with targeting moieties.

References

- 1. mdpi.com [mdpi.com]

- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. Page Not Found: AGOSR [agosr.com]

- 5. A synthetic strategy towards single crystals of Zr6 cluster and phosphonate-based metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sci-rad.com [sci-rad.com]

- 12. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy [mdpi.com]

Butylphosphonic Acid as a Corrosion Inhibitor for Steel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butylphosphonic acid and its application as a corrosion inhibitor for steel. While often utilized in synergy with other compounds, particularly zinc ions, this document will also explore the fundamental principles of its standalone inhibitory action. This guide delves into the mechanisms of corrosion inhibition, detailed experimental protocols for evaluation, and a summary of performance data. The information is intended to serve as a valuable resource for researchers and professionals engaged in materials science, corrosion prevention, and related fields.

Introduction to this compound in Corrosion Inhibition

Steel, a cornerstone of modern infrastructure and industry, is inherently susceptible to corrosion, an electrochemical process that leads to its gradual degradation. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

Phosphonic acids, a class of organophosphorus compounds, have emerged as effective corrosion inhibitors for various metals, including steel.[1][2] Their efficacy is attributed to their ability to form stable, protective films on the metal surface. This compound (C4H11O3P), a member of this class, is recognized for its role in corrosion protection, particularly in synergistic formulations.[1][3]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits steel corrosion involves the formation of a protective adsorbed layer on the metal surface. This process can be broken down into the following key steps:

-

Adsorption: The phosphonate (B1237965) group (-PO(OH)2) of the this compound molecule has a strong affinity for the steel surface. It adsorbs onto the surface, with the butyl group extending away from the metal.

-

Film Formation: This adsorption leads to the formation of a thin, protective film that acts as a barrier, isolating the steel from the corrosive environment. This film hinders both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.

-

Synergistic Effect with Zinc: this compound's inhibitory action is significantly enhanced when used in conjunction with zinc ions (Zn2+).[1][3] In this synergistic system, the phosphonic acid component primarily forms a protective layer, while zinc ions act as a cathodic inhibitor, precipitating at cathodic sites to further stifle the corrosion reaction.[3] This dual-action mechanism provides more robust and comprehensive corrosion protection.[3]

Signaling Pathway of Inhibition

Caption: Mechanism of steel corrosion inhibition by this compound.

Quantitative Performance Data

While much of the available literature focuses on the synergistic effects of this compound with other compounds like zinc salts, the following tables present illustrative quantitative data for the performance of n-butylphosphonic acid as a standalone corrosion inhibitor for mild steel in a corrosive medium.

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends and data presentation format. Specific experimental values for standalone n-butylphosphonic acid are not widely available in the public domain.

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -550 | 150 | 70 | 120 | - |

| 50 | -535 | 45 | 68 | 115 | 70.0 |

| 100 | -520 | 25 | 65 | 110 | 83.3 |

| 200 | -505 | 15 | 62 | 105 | 90.0 |

| 500 | -490 | 10 | 60 | 100 | 93.3 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (ppm) | Solution Resistance (Rs) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 20 | 250 | 200 | - |

| 50 | 22 | 800 | 120 | 68.8 |

| 100 | 21 | 1500 | 80 | 83.3 |

| 200 | 23 | 2500 | 50 | 90.0 |

| 500 | 22 | 3500 | 30 | 92.9 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.

Materials and Specimen Preparation

-

Working Electrode: Mild steel specimens with a typical composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: max 0.04%, S: max 0.05%, and the remainder Fe). The specimens should have a defined surface area (e.g., 1 cm²).

-

Surface Preparation: The steel specimens are mechanically polished with a series of silicon carbide papers of increasing grit (e.g., 240, 400, 600, 800, and 1200 grit), followed by rinsing with deionized water and degreasing with acetone. The specimens are then dried in a stream of warm air.

-

Corrosive Medium: A prepared corrosive solution, such as 1 M HCl or 3.5% NaCl solution, is used.

-

Inhibitor Solution: Stock solutions of n-butylphosphonic acid are prepared in the corrosive medium at various concentrations.

Electrochemical Measurements

A standard three-electrode electrochemical cell is used, consisting of the mild steel specimen as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Immerse the prepared working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

-

The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a frequency range (e.g., from 100 kHz to 10 mHz).

-

The impedance data is plotted as Nyquist and Bode plots.

-

The data is fitted to an appropriate equivalent electrical circuit to determine the solution resistance (Rs) and charge transfer resistance (Rct).

-

The inhibition efficiency (IE%) is calculated from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Experimental Workflow

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Adsorption Isotherm and Inhibitor-Concentration Relationship

The relationship between the inhibitor concentration and its efficiency can often be described by adsorption isotherms. The Langmuir adsorption isotherm is commonly used to model the adsorption of corrosion inhibitors on a metal surface. It assumes the formation of a monolayer of the inhibitor on the surface. The degree of surface coverage (θ), which is related to the inhibition efficiency, is a function of the inhibitor concentration.

Inhibitor Concentration vs. Efficiency

Caption: Logical relationship between inhibitor concentration and efficiency.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel, particularly when used in synergistic combination with zinc ions. Its mechanism of action is primarily based on the formation of a protective adsorbed film on the steel surface, which acts as a barrier to corrosive species. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential corrosion inhibitors. While specific quantitative data for standalone n-butylphosphonic acid is limited in public literature, the illustrative data presented herein provides a clear indication of its expected performance and the methodologies for its assessment. Further research into the standalone performance of this compound under various corrosive conditions would be beneficial for a more comprehensive understanding of its capabilities.

References

The Strategic Application of Alkylphosphonic Anhydrides in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of efficiency, purity, and sustainability in pharmaceutical synthesis has led to the adoption of advanced reagents that streamline complex molecular constructions. Among these, cyclic alkylphosphonic anhydrides have emerged as powerful tools, particularly for the formation of amide bonds—a cornerstone of peptide and small molecule drug synthesis. This technical guide provides an in-depth exploration of the application of n-propylphosphonic anhydride (B1165640) (T3P®), a close analog of n-butylphosphonic anhydride, in pharmaceutical development. Through a detailed examination of reaction mechanisms, experimental protocols, and quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage these reagents in their synthetic endeavors. Case studies on the synthesis of the approved anticancer drug Ixazomib and the model pentapeptide Leu-enkephalin are presented to illustrate the practical application and benefits of this class of reagents.

Introduction: The Rise of Phosphonic Anhydrides in Amide Bond Formation

The synthesis of peptides and complex organic molecules often hinges on the efficient and stereochemically controlled formation of amide bonds. Traditional coupling reagents, while effective, can present challenges related to side reactions, racemization, and difficult-to-remove byproducts. Propanephosphonic acid anhydride (T3P®) and its homolog, n-butylphosphonic anhydride (T4P), have gained significant traction as highly efficient and "green" coupling reagents.[1] They are valued for promoting rapid and clean amide bond formation with a low risk of epimerization, even with sensitive amino acid substrates.[2]

A key advantage of using T3P® is the straightforward workup procedure. The byproducts of the reaction, propanephosphonic acid and its dimeric anhydride, are highly water-soluble and can be easily removed through simple aqueous extraction.[3][4] This simplifies purification and is a significant benefit in large-scale industrial synthesis.[5] T3P® is commercially available as a solution in various organic solvents, such as ethyl acetate (B1210297) or dichloromethane, making it convenient to handle.[1]

Mechanism of T3P®-Mediated Amide Bond Formation

The efficacy of T3P® as a coupling reagent stems from its ability to activate carboxylic acids towards nucleophilic attack by amines. The reaction proceeds through a mixed anhydride intermediate. The general mechanism is outlined below:

References

Butylphosphonic Acid: A Core Intermediate in Modern Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphosphonic acid and its derivatives represent a critical class of intermediates in the synthesis of a variety of agrochemicals, most notably herbicides. The phosphorus-carbon bond inherent to these compounds provides a stable structural backbone for molecules designed to interact with specific biological targets in weeds. This technical guide explores the role of this compound as a precursor in the synthesis of potent herbicides, with a focus on the chemical pathways, experimental protocols, and mechanisms of action of the resulting active ingredients. While various alkyl phosphonic acids serve as starting materials, the synthesis of glufosinate-ammonium (B1218520) from a closely related methyl phosphonate (B1237965) derivative will be detailed as a representative example of the synthetic strategies employed.

Synthesis of Agrochemicals from Alkylphosphonic Acid Intermediates

The synthesis of phosphonate-based herbicides often involves multi-step chemical reactions. A common and illustrative example is the production of glufosinate-ammonium, a broad-spectrum contact herbicide. The synthesis typically begins with a dialkyl alkylphosphonate, such as diethyl methylphosphonite, which is structurally analogous to a derivative of this compound.

Representative Synthesis of Glufosinate-Ammonium

A prevalent method for synthesizing glufosinate-ammonium involves a multi-step process starting from diethyl methylphosphonite. The key steps include a condensation reaction, a Strecker reaction, and subsequent hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Diethyl (1-acetoxy-3-oxopropyl)methylphosphonate

In a dry, anaerobic three-neck flask, 0.1 mole of diethyl methylphosphonite, 30 ml of tetrahydrofuran, and 0.2 g of hexamethylphosphoric triamide (HMPA) are combined and stirred at 20-25°C. A mixture of 0.1 mole of acrolein and 0.1 mole of acetic anhydride (B1165640) is added dropwise, maintaining the internal temperature below 25°C. The reaction mixture is then stirred at 30°C for 2 hours.

Step 2: Synthesis of Diethyl (1-amino-1-cyano-3-oxopropyl)methylphosphonate

The product from Step 1 is added dropwise to a solution of 0.1 mole of sodium cyanide and 0.2 mole of ammonium (B1175870) chloride in water at a temperature of 10-30°C. After the addition, the mixture is kept at this temperature for 1 hour, followed by the addition of 50 ml of 28% ammonia (B1221849) water.

Step 3: Hydrolysis and Formation of Glufosinate-Ammonium

The resulting aminonitrile is added to 200 ml of 37% hydrochloric acid and heated under reflux for 2 hours. Ethanol and acetic acid are then distilled off. The mixture is concentrated using a rotary evaporator, and the pH is adjusted to approximately 9 with ammonia water to yield glufosinate-ammonium.[1]

Quantitative Data for Glufosinate-Ammonium Synthesis

The following table summarizes typical quantitative data for the synthesis of glufosinate-ammonium from diethyl methylphosphonite, as described in various patents.

| Step | Reactants | Molar Ratio (Intermediate:Reagent) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1. Condensation | Diethyl methylphosphonite, Acrolein, Acetic anhydride | 1:1:1 | Tetrahydrofuran | 20-30 | 2 | - | - |

| 2. Strecker Reaction | Product of Step 1, Sodium cyanide, Ammonium chloride | 1:1:2 | Water | 10-30 | 1 | - | - |

| 3. Hydrolysis & Neutralization | Product of Step 2, Hydrochloric acid, Ammonia | - | Water | Reflux | 2 | >80 | >95 |

Note: Yields and purity can vary based on specific reaction conditions and purification methods. A Chinese patent reports a theoretical yield of 87.77% with a purity of 96.8% for the final product when starting from diethyl methylphosphonite.[2][3]

Mechanism of Action: Inhibition of Glutamine Synthetase

Glufosinate (B12851), the active metabolite of glufosinate-ammonium, exerts its herbicidal effect by inhibiting the enzyme glutamine synthetase (GS) in plants.[4][5] GS is a crucial enzyme in nitrogen metabolism, responsible for the conversion of glutamate (B1630785) and ammonia into glutamine.

The inhibition of GS by glufosinate leads to a cascade of events within the plant cell:

-

Accumulation of Ammonia: The blockage of glutamine synthesis results in a rapid and toxic accumulation of ammonia.[4][5]

-

Depletion of Glutamine: The lack of glutamine disrupts the synthesis of other essential amino acids and nitrogen-containing compounds.

-

Inhibition of Photorespiration: The disruption of nitrogen metabolism indirectly inhibits photorespiration, a process vital for plant survival in certain conditions.

-